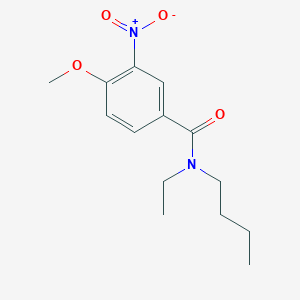![molecular formula C16H15F2NO2 B4836185 2,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4836185.png)
2,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide
Overview
Description
2,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide, also known as DFE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFE is a member of the class of benzamides, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. In
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide is not yet fully understood. However, studies have suggested that 2,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 2,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, 2,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide can alter the expression of genes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide has been shown to have a number of biochemical and physiological effects. In addition to its antitumor and neuroprotective effects, 2,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide has also been shown to have anti-inflammatory and analgesic properties. Studies have shown that 2,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. 2,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide has also been shown to reduce pain by inhibiting the activity of certain pain receptors in the brain.
Advantages and Limitations for Lab Experiments
2,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity, making it ideal for use in biological assays. 2,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide is also stable under a variety of conditions, allowing for long-term storage and use in multiple experiments. However, one limitation of 2,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide is its relatively low solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are a number of future directions for research on 2,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide. One area of interest is the development of new synthetic methods for 2,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide that are more efficient and cost-effective. Another area of interest is the identification of new therapeutic applications for 2,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide, including its potential use in the treatment of other types of cancer and neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of 2,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide and its biochemical and physiological effects.
Scientific Research Applications
2,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One such application is in the treatment of cancer. Studies have shown that 2,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide has potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 2,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide works by inhibiting the growth and proliferation of cancer cells, as well as inducing cell death through apoptosis.
Another potential application of 2,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that 2,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide has neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain. 2,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
2,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2/c1-21-13-5-2-11(3-6-13)8-9-19-16(20)14-10-12(17)4-7-15(14)18/h2-7,10H,8-9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQADWOLMLQCWRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(difluoromethoxy)phenyl]-3-(3-methyl-2-thienyl)-2-propen-1-one](/img/structure/B4836103.png)

![4-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]amino}-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4836122.png)

![N-(2,5-dimethylphenyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4836149.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methylpropanamide](/img/structure/B4836157.png)
![1-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4836160.png)

![2-methyl-1-[4-(4-morpholinylmethyl)benzoyl]indoline](/img/structure/B4836163.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B4836168.png)
![N-(4-chlorophenyl)-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide](/img/structure/B4836170.png)
![1-[3-(4-benzylphenoxy)propyl]-1H-benzimidazole](/img/structure/B4836184.png)
![methyl 5-(1-ethyl-1H-pyrazol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4836189.png)
![2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one oxime](/img/structure/B4836195.png)